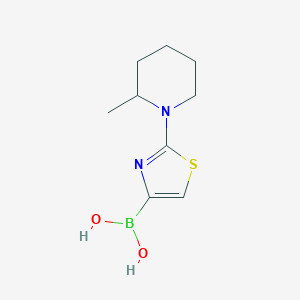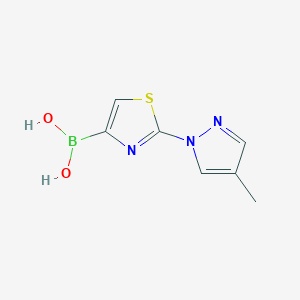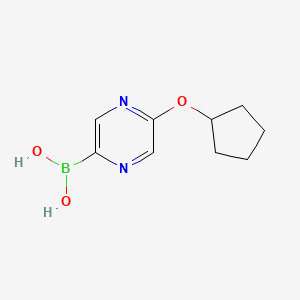
5-(Cyclopentoxy)pyrazine-2-boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Cyclopentoxy)pyrazine-2-boronic acid, also known as 5CP2BA, is an organic compound that has recently been studied for its potential applications in various scientific research fields. It is a pyrazine derivative that is composed of a cyclopentane ring and a boronic acid group. 5CP2BA has recently been studied for its potential applications in organic synthesis, biochemistry, and pharmacology.
Aplicaciones Científicas De Investigación
5-(Cyclopentoxy)pyrazine-2-boronic acid has recently been studied for its potential applications in various scientific research fields. It has been used as a reagent in organic synthesis for the synthesis of various compounds, such as pyridines, pyrazoles, and heterocycles. It has also been used in biochemistry for the synthesis of various enzymes and proteins, as well as in pharmacology for the synthesis of various drugs.
Mecanismo De Acción
The mechanism of action of 5-(Cyclopentoxy)pyrazine-2-boronic acid is not yet fully understood. However, it is believed that the boronic acid group of this compound is responsible for its various biological activities. This is due to the fact that boronic acids are known to form strong complexes with various biological molecules, such as proteins and enzymes. As a result, this compound is believed to interact with various biological molecules, resulting in various effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it is believed that this compound may have various effects on the body, such as anti-inflammatory, antioxidant, and anti-diabetic effects. In addition, this compound has been shown to have potential applications in the treatment of various diseases, such as cancer, Alzheimer’s disease, and Parkinson’s disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 5-(Cyclopentoxy)pyrazine-2-boronic acid in laboratory experiments has several advantages. Firstly, it is a relatively inexpensive reagent, making it an attractive option for laboratory experiments. Secondly, it is a relatively simple and cost-effective synthesis method, making it an attractive option for laboratory experiments. Lastly, it is a relatively stable compound, making it an attractive option for laboratory experiments.
However, there are also some limitations to the use of this compound in laboratory experiments. Firstly, the mechanism of action of this compound is not yet fully understood, making it difficult to predict its effects in certain situations. Secondly, the safety of this compound has not been fully established, making it difficult to use in certain experiments. Lastly, the use of this compound may require special handling and storage conditions, making it difficult to use in certain experiments.
Direcciones Futuras
The potential applications of 5-(Cyclopentoxy)pyrazine-2-boronic acid are vast and there are many potential future directions for its use. Firstly, further research is needed to understand the mechanism of action of this compound and its potential applications in the treatment of various diseases. Secondly, further research is needed to understand the safety and toxicity of this compound and to determine its potential for use in various laboratory experiments. Thirdly, further research is needed to understand the potential applications of this compound in organic synthesis and biochemistry. Lastly, further research is needed to determine the potential of this compound in the development of new drugs and other compounds.
Métodos De Síntesis
5-(Cyclopentoxy)pyrazine-2-boronic acid is synthesized using a two-step reaction process. The first step involves the reaction of cyclopentyl bromide with 2-amino-5-methylpyrazine in the presence of sodium hydride, while the second step involves the reaction of the resulting product with boronic acid in the presence of a base. The reaction yields this compound in high yields and is considered to be a simple and cost-effective synthesis method.
Propiedades
IUPAC Name |
(5-cyclopentyloxypyrazin-2-yl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BN2O3/c13-10(14)8-5-12-9(6-11-8)15-7-3-1-2-4-7/h5-7,13-14H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFPDBNOQYLJVEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(C=N1)OC2CCCC2)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

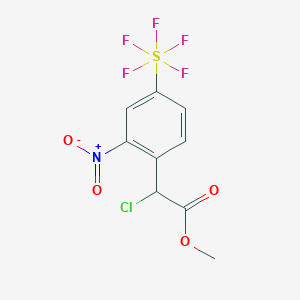
![Ethyl 2-{7-hydroxy-1H,2H,3H,4H-cyclopenta[b]indol-3-ylacetate](/img/structure/B6416231.png)
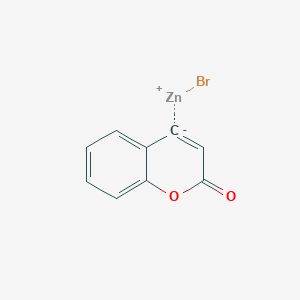
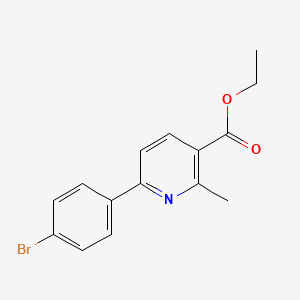

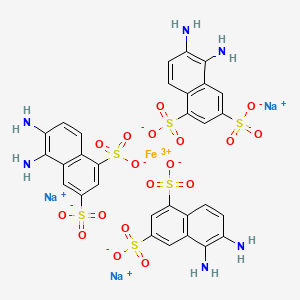
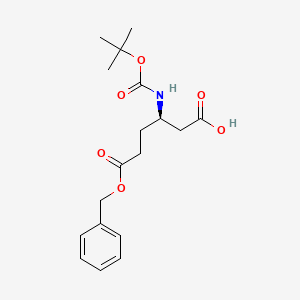
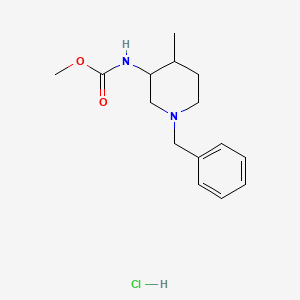
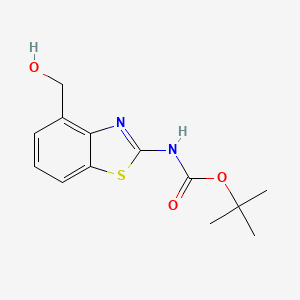
![2-[6-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)hex-1-yn-1-yl]benzaldehyde](/img/structure/B6416280.png)
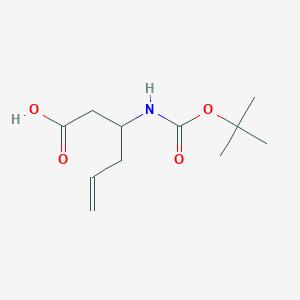
![3-[6-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)hex-1-yn-1-yl]benzaldehyde](/img/structure/B6416296.png)
